molecular formula C8H12F3NO2 B13509118 Ethyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate

Ethyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13509118
M. Wt: 211.18 g/mol
InChI Key: MGZQWPKDYVAGGD-WDSKDSINSA-N
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Description

Rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of a trifluoromethyl group in the compound can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3R,5R)-5-methylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Ethyl (3R,5R)-5-(chloromethyl)pyrrolidine-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in rac-ethyl (3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylate makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and biological activity.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

ethyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-6(12-4-5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

MGZQWPKDYVAGGD-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](NC1)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CC(NC1)C(F)(F)F

Origin of Product

United States

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